Oxalato de 2-(3-(3-(3-clorofenil)-1,2,4-oxadiazol-5-il)azetidin-1-il)-N-ciclohexilacetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

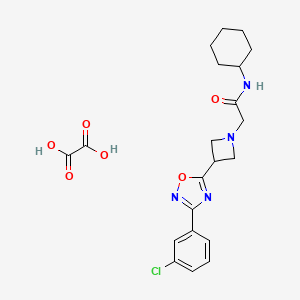

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-cyclohexylacetamide oxalate is a useful research compound. Its molecular formula is C21H25ClN4O6 and its molecular weight is 464.9. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-cyclohexylacetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-cyclohexylacetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

a. Actividad Anticancerígena: El compuesto demuestra un prometedor potencial anticancerígeno. En un estudio realizado por Sun et al., se informó sobre una síntesis catalizada por cobre (I) de 1,3,4-oxadiazoles a partir de aminas terciarias. El compuesto 4f, un derivado de nuestro compuesto objetivo, inhibió eficientemente las células hepatoma, lo que sugiere su potencial como agente anticancerígeno .

b. Propiedades Antibacterianas: Los 1,3,4-oxadiazoles se han investigado por sus efectos antibacterianos. Si bien los datos específicos sobre nuestro compuesto son limitados, sus características estructurales pueden contribuir a la actividad antibacteriana.

c. Efectos Antiinflamatorios: La presencia de unidades 1,3,4-oxadiazol a menudo se correlaciona con propiedades antiinflamatorias. Aunque la evidencia directa para nuestro compuesto es escasa, vale la pena explorar su potencial en esta área.

Química Sintética

a. Síntesis en un Solo Paso: La reacción oxidativa de Ugi/aza-Wittig catalizada por cobre (I) permite la construcción eficiente en un solo paso de 1,3,4-oxadiazoles a partir de aminas terciarias. Este método ofrece condiciones sin ligando, alta tolerancia al grupo funcional y una productividad excepcional .

Actividad Biológica

The compound 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-cyclohexylacetamide oxalate (CAS No. 338746-11-5) belongs to a class of organic compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, examining its potential therapeutic effects and mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H19ClN4O3, with a molecular weight of approximately 336.79 g/mol. The structure includes a 1,2,4-oxadiazole ring, which is often associated with various biological activities including antimicrobial and anticancer properties.

Antioxidant Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant antioxidant properties. In vitro studies have shown that these compounds can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. For instance, the DPPH radical scavenging assay revealed that derivatives with similar structures can inhibit radical formation by up to 89% at optimal concentrations .

Antimicrobial Activity

Studies have demonstrated that oxadiazole derivatives possess notable antimicrobial properties. The compound under consideration has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Potential

There is emerging evidence supporting the anticancer activity of oxadiazole derivatives. In particular, compounds similar to 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-cyclohexylacetamide oxalate have demonstrated cytotoxic effects against several cancer cell lines in vitro. The proposed mechanism includes induction of apoptosis and cell cycle arrest .

Case Studies and Research Findings

The biological activities of 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-cyclohexylacetamide oxalate can be attributed to several mechanisms:

- Radical Scavenging : The oxadiazole ring contributes to its ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : Interaction with lipid membranes could lead to increased permeability and subsequent cell death in microbial cells.

Propiedades

IUPAC Name |

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-cyclohexylacetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O2.C2H2O4/c20-15-6-4-5-13(9-15)18-22-19(26-23-18)14-10-24(11-14)12-17(25)21-16-7-2-1-3-8-16;3-1(4)2(5)6/h4-6,9,14,16H,1-3,7-8,10-12H2,(H,21,25);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURGOACUEBSUHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.